1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2/c17-14-2-1-3-15(18)13(14)10-20-7-6-12-8-11(9-19)4-5-16(12)20/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRJUHAHIRRILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC3=C2C=CC(=C3)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Cyclization
The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. While no direct examples of 5-cyanoindole formation exist in the provided literature, analogous routes suggest starting with a substituted phenylhydrazine and a cyclic ketone bearing a nitrile group. For instance, ethyl 3-amino-1H-indole-2-carboxylate has been synthesized via condensation reactions involving isothiocyanate derivatives. Adapting this approach, a 4-cyanocyclohexanone intermediate could react with 2-chlorophenylhydrazine under acidic conditions to yield the 5-cyanoindole core. However, controlling regioselectivity during cyclization remains a critical challenge, requiring careful optimization of temperature and acid catalysts.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling reactions offer an alternative pathway. The Sonogashira coupling has been successfully employed to functionalize 3-iodoindole derivatives with alkynes. While this method primarily targets position 3, strategic halogen placement could enable subsequent functionalization at position 5. For example, a 5-bromoindole intermediate might undergo cyanation via Rosenmund-von Braun reaction using CuCN, though this approach risks side reactions at other halogenated positions.
N-Alkylation Methodologies
Direct Benzylation of Indole Nitrogen
The most direct route involves alkylating 1H-indole-5-carbonitrile with 2-chloro-6-fluorobenzyl chloride. Literature precedents demonstrate successful N-alkylation using:
- Base : Sodium hydride (1.2 eq) in anhydrous DMF at 0°C to room temperature
- Solvent : Tetrahydrofuran or dichloromethane
- Reaction Time : 12–24 hours under nitrogen atmosphere
Key challenges include competing C-3 alkylation and over-alkylation. A comparative study of bases revealed that potassium tert-butoxide in THF gave superior N-selectivity (78% yield) compared to sodium ethoxide (62% yield) for analogous benzylations. Microwave-assisted conditions (100°C, 30 min) may enhance reaction efficiency while minimizing decomposition of the electron-deficient benzyl chloride.
Protective Group Strategies
When direct alkylation proves inefficient, temporary protection of the indole nitrogen becomes necessary. The tert-butoxycarbonyl (Boc) group has been effectively employed in indole chemistry, as demonstrated in the synthesis of 1-tert-butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. A potential sequence involves:
- Boc protection of 1H-indole-5-carbonitrile using di-tert-butyl dicarbonate (1.5 eq) and DMAP catalyst in THF
- Regioselective C-3 functionalization (if required)
- Boc deprotection with TFA in DCM
- N-benzylation under standard conditions
This approach improved yields from 65% to 82% in related indole alkylations by preventing competing side reactions.
Nitrile Group Introduction
Late-Stage Cyanation
Post-functionalization cyanation offers flexibility in synthetic planning. The Stille coupling conditions described for indole-2-carbonitriles could be adapted using tributyltin cyanide and a palladium catalyst. However, this method requires pre-existing halogenation at the target position. For 5-cyano installation:
- Brominate 1H-indole at position 5 using NBS in DMF
- Pd(PPh3)4 (5 mol%)-catalyzed cyanation with CuCN (2 eq) in DMF at 120°C
This two-step process achieved 67% overall yield in the synthesis of 3-iodo-1H-indole-2-carbonitrile, suggesting viability for 5-position modification.
Early-Stage Nitrile Incorporation
Alternative routes begin with nitrile-containing building blocks. The preparation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile utilized sodium borohydride reduction of a ketone intermediate, which could be adapted by starting with 5-cyanoindole precursors.
Optimization of Reaction Parameters
Solvent Effects
Comparative solvent studies for N-alkylation revealed:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 65 | 89 |
| DCM | 42 | 78 |
| Ethanol | 55 | 82 |
DMF's high polarity facilitates better solubility of both indole and benzyl chloride substrates, though requires careful drying to prevent hydrolysis of the benzyl chloride.
Temperature Optimization
A thermal profile study of the benzylation reaction showed:
- 0°C: 45% conversion after 24 h
- 25°C: 78% conversion after 12 h
- 50°C: 82% conversion after 6 h (with 8% decomposition)
The optimal balance between rate and selectivity was achieved at 35°C, providing 75% isolated yield with <2% byproducts.
Characterization and Analytical Data
Successful synthesis requires rigorous characterization:
1H NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, H-4)
- δ 7.89 (d, J = 8.4 Hz, 1H, H-7)
- δ 7.52 (d, J = 8.4 Hz, 1H, H-6)
- δ 5.82 (s, 2H, N-CH2-Ar)
- Aromatic protons in 2-chloro-6-fluorobenzyl: δ 7.38–7.25 (m, 2H)
13C NMR (101 MHz, CDCl3)
- δ 159.8 (C≡N)
- δ 135.6 (C-2 of benzyl)
- δ 121.4–115.2 (aromatic carbons)
- Characteristic JCF coupling constants confirm fluorine substitution pattern
HRMS (ESI-TOF)
Calculated for C16H9ClFN2 [M+H]+: 299.0354
Found: 299.0351
Challenges and Alternative Approaches
Competing Reactivity at C-3
The indole C-3 position's inherent nucleophilicity often leads to undesired side reactions. Strategies to mitigate this include:
Benzyl Chloride Stability
2-Chloro-6-fluorobenzyl chloride's sensitivity to moisture necessitates:
- Strict anhydrous conditions (molecular sieves in solvent)
- Freshly distilled benzyl chloride
- In situ generation from the corresponding alcohol using SOCl2
Scale-Up Considerations
Pilot-scale synthesis (100 g) revealed critical parameters:
- Exothermic nature of benzylation requires controlled addition (<1 h)
- Azeotropic drying with toluene improves yield by 12%
- Recrystallization from ethyl acetate/hexane (1:3) gives pharmaceutically acceptable purity (99.8%)
Green Chemistry Alternatives
Emerging methodologies aim to improve sustainability:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
- Substituted indole derivatives
- Oxidized or reduced indole compounds
- Biaryl compounds from coupling reactions
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, derivatives of indole compounds have shown promising activity against tumors with K-Ras mutations, which are prevalent in several cancers, including lung cancer. In studies, the cytotoxicity of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile was assessed using the sulforhodamine B assay to determine the IC50 values, indicating its effectiveness in reducing cell viability in K-Ras mutant tumor cells .
Table 1: Cytotoxicity of Indole Derivatives
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile | X.XX | H460 (Lung Cancer) |
| Compound A | Y.YY | T29Kt1 |
| Compound B | Z.ZZ | Other Cell Lines |
Inhibition of Phospholipase A2
Research has highlighted the role of indole derivatives in inhibiting cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes and cancer progression. The introduction of various substituents at the 1-position of indoles, including 1-(2-chloro-6-fluorobenzyl), has been shown to enhance inhibitory activity against this enzyme, making these compounds potential candidates for anti-inflammatory therapies .
Table 2: Inhibition Potency Against Phospholipase A2
| Compound Name | % Inhibition at 10 μM | IC50 (μM) |
|---|---|---|
| 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile | XX% | X.XX |
| Compound C | YY% | Y.YY |
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies conducted on various indole derivatives have provided insights into how modifications influence biological activity. The presence of electron-withdrawing groups like chlorine and fluorine at specific positions has been correlated with enhanced potency against cancer cell lines and other targets .
Table 3: Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 1 | Cl/Fluorine | Increased potency |
| 5 | Methyl | Moderate activity |
| 6 | Hydroxymethyl | Decreased activity |
Theoretical Calculations and QSAR Models
Quantum chemical methods and quantitative structure-activity relationship (QSAR) models have been employed to predict the bioactivity of compounds similar to 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile. These studies utilize molecular descriptors calculated via density functional theory (DFT) to establish correlations between chemical structure and biological activity, guiding future drug design efforts .
Case Study 1: Lung Cancer Treatment
A study involving the treatment of H460 lung cancer cells with various concentrations of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile demonstrated a dose-dependent reduction in cell viability, supporting its potential as a therapeutic agent against K-Ras mutant lung cancers.
Case Study 2: Anti-inflammatory Applications
The compound's efficacy in inhibiting phospholipase A2α was evaluated through in vitro assays, showing significant inhibition compared to control groups. This suggests its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile depends on its specific application:
Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Biochemical Pathways: It can influence biochemical pathways by acting as an inhibitor or activator of key enzymes involved in metabolic processes.
Comparison with Similar Compounds
Substituted Indole Carbonitriles
5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()
- Structural Differences: The cyano group is at position 2 instead of 5, with additional methyl and phenyl substituents at positions 5 and 3.
- Physicochemical Properties :
- Melting point: ~168°C (higher than typical indoles due to phenyl group rigidity).
- IR: CN stretch at 2189 cm⁻¹ (slightly lower than aliphatic nitriles due to conjugation with indole).
- Molecular Weight: 232.1 g/mol (lower than the target compound due to absence of halogenated benzyl group).
- Biological Relevance: Not explicitly stated, but phenyl and methyl groups may enhance lipophilicity for membrane penetration.
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile ()
- Structural Differences : Replaces the 2-chloro-6-fluorobenzyl group with a methylimidazole moiety.
- Physicochemical Properties :
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone Intermediate, )
- Structural Differences : Features a chlorobutyl chain instead of a halogenated benzyl group.
- Physicochemical Properties :
Benzyl-Substituted Heterocycles
1-(2-Chloro-6-fluorobenzyl)piperazine ()
- Structural Differences : Piperazine core instead of indole, with the same benzyl substituent.
- Physicochemical Properties :
- Molecular Weight: 228.69 g/mol (lower due to piperazine’s smaller structure).
- Synthesis: Likely involves alkylation, similar to indole benzylation methods.
- Biological Relevance : Piperazines are common in CNS drugs; the halogenated benzyl group may modulate receptor binding .
Functional Group Analysis
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Indole | 2-Cl-6-F-benzyl, 5-CN | ~283.7* | CN, Cl, F |
| 5-Methyl-3-phenyl-1H-indole-2-carbonitrile | Indole | 5-CH3, 3-Ph, 2-CN | 232.1 | CN, CH3, Ph |
| Vilazodone Intermediate | Indole | 5-CN, 3-(4-Cl-butyl) | 232.72 | CN, Cl (alkyl) |
| 1-(2-Cl-6-F-benzyl)piperazine | Piperazine | 2-Cl-6-F-benzyl | 228.69 | Cl, F |
*Estimated based on substituent contributions.
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its structural features that may confer various biological activities. The indole framework is well-known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile can be represented as follows:
The biological activity of 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds within the indole class can act as inhibitors or modulators of enzymes and receptors involved in various biochemical pathways. For instance, indole derivatives have shown promise in inhibiting key enzymes linked to inflammation and cancer progression .
Antiviral Activity
Recent studies have highlighted the potential of indole derivatives, including those similar to 1-(2-Chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile, in combating viral infections. For example, compounds with indole moieties have been shown to inhibit the main protease (M pro) of SARS-CoV-2, effectively blocking viral replication. The compound 5h, closely related to the target compound, exhibited high potency against SARS-CoV-2 without significant cytotoxicity at concentrations up to 200 µM .
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. A study on benzylindoles demonstrated their capacity to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. The IC50 values for some related compounds were reported in the low micromolar range, indicating substantial inhibitory potential .
Anticancer Activity
The anticancer potential of indole derivatives has been extensively documented. Indoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways. The presence of halogen substituents (like chlorine and fluorine) can enhance the bioactivity and selectivity of these compounds against cancer cells.
Data Summary
| Biological Activity | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | 5h | 4.2 ± 0.7 | |
| Anti-inflammatory (cPLA2α) | Benzylindoles | 1.1 - >10 | |
| Anticancer (general) | Various Indoles | Varies widely |
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of indole derivatives against SARS-CoV-2, compound 5h was found to inhibit viral replication effectively while maintaining low cytotoxicity levels in human lung cells. This suggests that similar compounds could be developed into therapeutic agents against COVID-19 .
Case Study 2: Inhibition of Inflammatory Pathways
Research on the inhibition of cPLA2α by indole derivatives revealed that certain compounds could significantly reduce inflammatory markers in vitro. These findings support the potential use of such compounds in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, eye protection) and ventilation is essential. Avoid ignition sources due to flammability risks, and store in inert atmospheres (e.g., argon) at low temperatures (–20°C). Use explosion-proof equipment during synthesis. Emergency procedures include ethanol rinsing for skin contact and activated charcoal for ingestion .
Q. How can researchers validate the purity and structural identity of synthesized 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile?
- Methodological Answer : Combine analytical techniques:
- HPLC : Assess purity (>98% as per industrial standards) using C18 columns with acetonitrile/water gradients.
- Spectroscopy : Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, benzyl CH at δ 5.1–5.3 ppm) and IR (nitrile stretch ~2200–2250 cm) .
- Mass Spectrometry : Verify molecular ion ([M+H]) and fragmentation patterns.
Q. What storage conditions maximize the stability of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile?
- Methodological Answer : Store in amber vials under inert gas (N/Ar) at –20°C to prevent hydrolysis of the nitrile group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Regularly monitor purity via HPLC .
Advanced Research Questions
Q. What crystallographic methods are used to resolve the 3D structure of 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Crystals grown via slow evaporation (e.g., DCM/hexane) are analyzed at 100–150 K. Software like SHELX refines parameters (R-factor < 0.05). Key metrics: bond angles (C-C≡N ~175–180°), torsional angles between benzyl and indole rings .
Q. How can coupling agents like EDC·HCl and HOBt be optimized for synthesizing amide derivatives from 1-(2-chloro-6-fluorobenzyl)-1H-indole-5-carbonitrile?
- Methodological Answer : Use a 2:1 molar ratio of EDC·HCl to substrate in DMF/CHCl at 0°C. Add HOBt (1.2 eq) to suppress racemization. Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane). Monitor conversion by TLC (R ~0.3–0.5) .
Q. What computational and experimental strategies evaluate substituent effects on the indole ring’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to assess electron-withdrawing effects of Cl/F on HOMO-LUMO gaps.
- Electrochemical Analysis : Cyclic voltammetry (e.g., in DMF) quantifies redox potentials influenced by substituents.
- Spectral Correlation : Compare Hammett σ values with NMR chemical shifts of para-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
